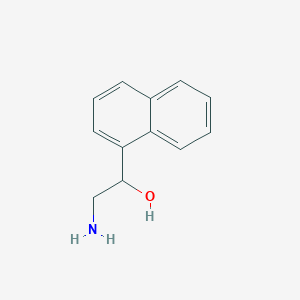

2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a derivative of 2-(2-formylphenoxy)acetamide, which has been synthesized and characterized through various spectroscopic techniques. The parent compound crystallizes in the monoclinic crystal system and has been studied for its potential antiviral activity against SARS-CoV-2 .

Synthesis Analysis

The synthesis of 2-(2-formylphenoxy)acetamide, which is closely related to the compound of interest, involves the slow evaporation solution growth technique. This method allows for the formation of high-purity crystals suitable for X-ray diffraction analysis . Although the synthesis of the specific tetrahydrofuran derivative is not detailed in the provided papers, similar compounds have been synthesized from related phenolic precursors, suggesting that a modified procedure could be applied to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction analysis has confirmed the crystal structure of 2-(2-formylphenoxy)acetamide, which is likely similar to the tetrahydrofuran derivative due to the shared formylphenoxy moiety. The compound exhibits a monoclinic crystal system with a centrosymmetric space group P21/n . The molecular structure of related compounds has been determined by X-ray crystallography, providing insights into the potential geometry and conformation of the tetrahydrofuran derivative .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not described, the reactivity of the formyl group in the parent compound suggests potential for further functionalization. The formyl group could undergo nucleophilic addition reactions, potentially leading to the synthesis of the tetrahydrofuran derivative . Additionally, the presence of the acetamide group in related compounds indicates a potential for hydrogen bonding and complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-formylphenoxy)acetamide have been investigated using DFT calculations, which provide insights into the stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP) of the compound. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets, such as viral proteins . The related compounds have been characterized by spectroscopic methods, including NMR and IR, which could be applied to the tetrahydrofuran derivative to determine its physical and chemical properties .

Applications De Recherche Scientifique

Synthesis in Pharmaceutical Applications

2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide and its derivatives are utilized in various pharmaceutical syntheses. For example, it's used in chemoselective acetylation of 2-aminophenol, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018). Also, its derivatives have been explored as potential insecticidal agents against the cotton leafworm (Rashid et al., 2021).

Gastroprotective and Anti-secretory Properties

Another application involves its derivatives in synthesizing histamine H2 receptor antagonists with gastroprotective and gastric anti-secretory activities. These compounds have been specifically tailored for improved efficacy and safety (Hirakawa et al., 1998).

Applications in Optical Properties and Detection

The compound's derivatives have been studied for their crystal structures, optical properties, and applications as indicators. Research into orcinolic derivatives, for example, has shown their utility in detecting OH− ions through changes in optical absorption bands (Wannalerse et al., 2022).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of this compound have been developed as potential anticancer, anti-inflammatory, and analgesic agents. Certain compounds with halogens on the aromatic ring exhibit significant activities in these areas (Rani et al., 2014).

Propriétés

IUPAC Name |

2-(2-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-9-11-4-1-2-6-13(11)19-10-14(17)15-8-12-5-3-7-18-12/h1-2,4,6,9,12H,3,5,7-8,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABFXQKGBYGWBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588128 |

Source

|

| Record name | 2-(2-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-40-9 |

Source

|

| Record name | 2-(2-Formylphenoxy)-N-[(tetrahydro-2-furanyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)